1,6,7-Trimethylnaphthalene

Beschreibung

Overview of 1,6,7-Trimethylnaphthalene as a Polycyclic Aromatic Hydrocarbon (PAH)

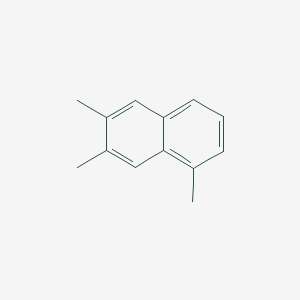

Polycyclic aromatic hydrocarbons are a class of organic compounds characterized by the presence of multiple fused aromatic rings. hmdb.canies.go.jp They are primarily formed through the incomplete combustion of organic materials, leading to their ubiquitous presence in the environment. nies.go.jp this compound is a specific PAH consisting of a naphthalene (B1677914) backbone—two fused benzene (B151609) rings—adorned with three methyl groups at the 1, 6, and 7 positions. ontosight.aisolubilityofthings.com

This compound is a solid at room temperature and is insoluble in water, a common trait for non-polar hydrocarbons. solubilityofthings.comhmdb.ca It does, however, show good solubility in non-polar organic solvents like hexane (B92381) and toluene. solubilityofthings.com Like other PAHs, this compound can be found in fossil fuels and their refined products, such as creosote. solubilityofthings.com Its presence in these materials makes it a relevant subject for environmental pollution studies. solubilityofthings.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄ ontosight.ai |

| Molecular Weight | 170.25 g/mol hmdb.canih.gov |

| Appearance | Colorless to pale yellow liquid or solid solubilityofthings.comhmdb.ca |

| Odor | Characteristic aromatic solubilityofthings.com |

| Melting Point | 28 °C (82.4 °F) hmdb.ca |

| Boiling Point | 285 °C (545 °F) hmdb.ca |

| Water Solubility | Insoluble hmdb.ca |

Significance of Methyl Group Arrangement and Isomerism in Naphthalene Derivatives

The naphthalene molecule can be substituted in numerous ways, leading to a vast number of isomers for any given derivative. In the case of trimethylnaphthalenes, there are 14 possible isomers, each with a unique arrangement of the three methyl groups. acs.orgresearchgate.net The specific positioning of these methyl groups, as seen in this compound, is critical as it dictates the molecule's physical and chemical properties. solubilityofthings.com

The arrangement of methyl groups influences factors such as the molecule's stability, reactivity, and how it interacts with other substances. researchgate.netnih.gov For instance, the steric hindrance and electronic effects caused by the placement of methyl groups can affect the molecule's susceptibility to chemical reactions. scispace.com In analytical chemistry, distinguishing between these isomers is crucial for accurately identifying compounds in environmental samples or industrial products. acs.org The study of specific isomers like this compound helps researchers understand how subtle changes in molecular structure can lead to significant differences in behavior and environmental impact. researchgate.net

Historical Context of Naphthalene and Alkylated Naphthalene Research

Research into naphthalene, the parent compound of this compound, dates back to the early 19th century. However, significant interest in its alkylated derivatives, such as the trimethylnaphthalenes, emerged much later. lubesngreases.com An initiative during World War II to find alternative engine oils spurred research into alkylated naphthalenes, although mass production did not commence until decades later. lubesngreases.com

In the 1990s, companies like ExxonMobil began marketing alkylated naphthalenes for their beneficial properties in lubricants, such as improved thermal and oxidative stability. lubesngreases.comwikipedia.org These synthetic base oils, classified as Group V by the American Petroleum Institute, offer enhanced solubility for additives compared to other base oils. wikipedia.org

The study of specific isomers like this compound has been particularly important in the field of geochemistry, where the distribution of different alkylated naphthalenes in petroleum and coal tar can provide clues about the origin and thermal history of these resources. acs.org Advances in analytical techniques, such as gas-liquid chromatography and various forms of spectroscopy, have been instrumental in allowing scientists to isolate and identify the numerous isomers of trimethylnaphthalene. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,6,7-trimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-9-5-4-6-12-7-10(2)11(3)8-13(9)12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXULKRNHAQMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=CC=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062291 | |

| Record name | 1,6,7-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,6,7-Trimethylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2245-38-7 | |

| Record name | 2,3,5-Trimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2245-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6,7-Trimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2245-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6,7-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6,7-trimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6,7-TRIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WC055TBJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Analytical Methods for 1,6,7 Trimethylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy of Trimethylnaphthalenes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including trimethylnaphthalenes. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of isomers.

In the ¹H NMR spectrum of a trimethylnaphthalene, the aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern on the naphthalene (B1677914) ring. The methyl protons appear as sharp singlets in the upfield region (δ 2.0-3.0 ppm). The integration of the signals confirms the number of protons in each environment.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the positions of the methyl substituents. Quaternary carbons (those bonded to other carbons only) can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). For 1,6,7-trimethylnaphthalene (also known as 2,3,5-trimethylnaphthalene), the expected ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbons.

Interactive Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic CH | 124 - 130 |

| Aromatic C (quaternary) | 130 - 136 |

| Methyl (CH₃) | 19 - 22 |

| Note: These are approximate ranges for trimethylnaphthalenes. Specific values for this compound require experimental data. |

Infrared (IR) Spectroscopy of Trimethylnaphthalenes

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its aromatic and aliphatic C-H bonds, as well as the C=C bonds of the aromatic ring.

The key characteristic absorption bands for trimethylnaphthalenes include:

Aromatic C-H stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H stretching: The stretching vibrations of the methyl groups are observed just below 3000 cm⁻¹.

Aromatic C=C stretching: These absorptions occur in the 1400-1600 cm⁻¹ region and are characteristic of the aromatic ring system.

C-H bending: Out-of-plane bending vibrations for the aromatic C-H bonds are found in the 650-1000 cm⁻¹ region, and their positions can help in determining the substitution pattern of the naphthalene ring.

Interactive Table 2: Characteristic IR Absorption Bands for Trimethylnaphthalenes

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |

| C-H Out-of-Plane Bend | 650 - 1000 | Strong |

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification and quantification of PAHs due to its high sensitivity and selectivity.

When coupled with Gas Chromatography (GC), mass spectrometry allows for the separation and identification of individual components in a complex mixture. In GC-MS analysis of this compound, the compound is first separated from other components on a GC column based on its boiling point and polarity. The retention time is a key identifier. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum shows a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (170.25 g/mol for C₁₃H₁₄). The fragmentation pattern, which shows peaks at lower m/z values, provides structural information and acts as a chemical fingerprint for identification. For this compound, a prominent fragment ion is often observed at m/z 155, corresponding to the loss of a methyl group ([M-15]⁺). nih.govnist.gov

Interactive Table 3: Key Mass Spectral Data and Retention Index for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₁₃H₁₄ | Elemental Composition |

| Molecular Weight | 170.25 g/mol | Mass of the molecule |

| Molecular Ion (m/z) | 170 | Confirms molecular weight |

| Major Fragment Ion (m/z) | 155 | Loss of a methyl group (CH₃) |

| Kovats Retention Index (non-polar column) | ~1533 - 1558 | Chromatographic identifier nih.govnist.gov |

For the analysis of volatile and semi-volatile organic compounds like this compound in environmental samples such as water, Purge and Trap GC-MS is a highly effective pre-concentration and analytical technique. nih.govresearchgate.net This method enhances detection sensitivity, allowing for the measurement of trace-level contamination.

The process involves bubbling an inert gas (purging) through the sample, which strips the volatile compounds from the matrix. These compounds are then carried in the gas stream and concentrated on an adsorbent trap. After purging is complete, the trap is rapidly heated, desorbing the analytes into the GC-MS system for separation and analysis. This technique is particularly useful for achieving the low detection limits required by environmental regulations. hilarispublisher.comglsciences.eu The limits of detection (LOD) and quantification (LOQ) for naphthalene and its derivatives using this method can be in the low µg/L to ng/L range. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) offers a higher degree of selectivity and sensitivity compared to single-stage MS, which is particularly beneficial for analyzing target compounds in complex matrices where co-eluting interferences may be present. shimadzu.comnih.gov In GC-MS/MS, a specific precursor ion (e.g., the molecular ion of this compound at m/z 170) is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and a specific product ion is monitored in the second mass analyzer.

This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and matrix effects, leading to improved signal-to-noise ratios and lower detection limits. uctm.edu For PAHs, the molecular ion is typically selected as the precursor ion, and characteristic fragment ions are chosen as product ions. cedre.fr

Interactive Table 4: Illustrative MRM Transitions for PAH Analysis

| Compound Class | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| Trimethylnaphthalenes | 170 | 155, 153, 152 | Isomer-specific quantification |

| Benz[a]anthracene | 228 | 226, 202 | Trace analysis in food/environmental samples |

| Benzo[a]pyrene | 252 | 250, 226 | Carcinogenic PAH monitoring |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a molecule. measurlabs.comnih.gov This capability is crucial for confirming the identity of an unknown compound or for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound, with the molecular formula C₁₃H₁₄, the calculated exact mass is 170.10955 Da. An HRMS instrument can measure the mass of the molecular ion with sufficient accuracy to confirm this elemental composition, thereby providing a high degree of confidence in the identification. thermofisher.comuantwerpen.be This is particularly valuable in research settings for the structural elucidation of novel compounds or metabolites.

Ultraviolet-Visible (UV-Vis) Spectroscopy of Naphthalene Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic structure of naphthalene and its derivatives, including this compound. The UV-Vis spectra of these compounds are governed by π → π* electronic transitions within the aromatic system. The position and intensity of the absorption bands are sensitive to the substitution pattern on the naphthalene core.

The table below illustrates typical UV-Vis absorption maxima for naphthalene, providing a reference for understanding the spectral characteristics of its derivatives.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Naphthalene | Cyclohexane | 275 | 6000 |

This table is for illustrative purposes to show typical spectral data for the parent compound, naphthalene.

Fourier Transform Microwave (FT-MW) Spectroscopy for Molecular Constants

Fourier Transform Microwave (FT-MW) spectroscopy is a high-resolution technique used to determine the rotational constants and, consequently, the precise molecular structure of molecules in the gas phase. This method is particularly powerful for distinguishing between isomers, as each isomer has a unique set of rotational constants.

While specific FT-MW spectroscopic data for this compound is not available in the searched literature, the technique has been successfully applied to other polycyclic aromatic hydrocarbons and their derivatives. For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment. The analysis of the rotational spectrum allows for the determination of the moments of inertia, from which the rotational constants (A, B, and C) are derived. These constants are inversely proportional to the moments of inertia and are unique to the molecule's specific three-dimensional geometry.

The table below presents hypothetical rotational constants for a trimethylnaphthalene isomer to illustrate the type of data obtained from FT-MW spectroscopy.

| Molecular Constant | Hypothetical Value (MHz) |

| Rotational Constant A | 1500 |

| Rotational Constant B | 800 |

| Rotational Constant C | 500 |

This table contains hypothetical data for illustrative purposes, as specific experimental data for this compound was not found.

Chromatographic Techniques for Isomer Separation and Analysis

The separation of this compound from its isomers and other aromatic compounds in complex mixtures is a significant challenge due to their similar physicochemical properties. Various chromatographic techniques are employed to achieve this separation.

Capillary Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including trimethylnaphthalenes. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inner wall of a long, thin capillary column.

The retention of trimethylnaphthalene isomers is influenced by factors such as their boiling points and the polarity of the stationary phase. Different stationary phases can offer varying selectivities for the separation of these isomers. Kovats retention indices (RI) are often used to standardize retention data and aid in compound identification. The NIST Chemistry WebBook provides retention index data for this compound on various stationary phases.

The following table provides a selection of reported Kovats retention indices for this compound on different types of stationary phases.

| Stationary Phase Type | Stationary Phase | Retention Index (I) |

| Non-polar | OV-1 | 1547 |

| Non-polar | Methyl Silicone | 1533 |

| Polar | Carbowax 20M | 2182 |

For highly complex mixtures where one-dimensional GC does not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power mdpi.comnih.govchemistry-matters.com. In GCxGC, two columns with different stationary phases (e.g., a non-polar column followed by a polar or shape-selective column) are coupled. This allows for separation based on two independent properties, such as boiling point and polarity, providing a much greater ability to resolve isomeric compounds.

GCxGC has been successfully applied to the analysis of complex petroleum samples, which contain a wide range of alkylated PAHs, including trimethylnaphthalenes mdpi.comresearchgate.net. The structured nature of GCxGC chromatograms, where compounds of similar chemical class elute in specific regions of the two-dimensional plot, aids in the identification of compound classes and individual isomers chemistry-matters.com.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and isolation of aromatic compounds from complex matrices. In HPLC, the separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of PAHs, reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water oup.com. The separation of PAH isomers, including trimethylnaphthalenes, can be challenging and often requires optimization of the mobile phase composition, stationary phase chemistry, and temperature. Normal-phase HPLC on silica (B1680970) or modified silica columns can also be employed for the fractionation of aromatic compounds based on their degree of aromaticity peerj.comresearchgate.net.

Analytical Challenges in Isomeric Hydrocarbon Differentiation

The primary analytical challenge in the study of this compound is its differentiation from other trimethylnaphthalene isomers. There are ten possible trimethylnaphthalene isomers, many of which have very similar boiling points and mass spectra, making their separation and individual identification difficult.

In gas chromatography, co-elution of isomers is a common problem, even on high-resolution capillary columns vurup.sk. While the use of more selective stationary phases, such as liquid crystalline phases, can improve the separation of some isomers, complete resolution of all trimethylnaphthalene isomers in a single chromatographic run is often not achieved vurup.sk.

In mass spectrometry, the electron ionization (EI) mass spectra of trimethylnaphthalene isomers are very similar, often dominated by the molecular ion peak and fragment ions corresponding to the loss of methyl groups. This lack of unique fragmentation patterns makes it difficult to distinguish between isomers based on their mass spectra alone.

Therefore, a combination of high-resolution chromatographic techniques, such as GCxGC, and the use of authentic reference standards for each isomer is often necessary for the unambiguous identification and quantification of this compound in complex samples. The development of analytical methods with improved selectivity for these challenging isomer separations remains an active area of research.

Computational Chemistry and Theoretical Studies on 1,6,7 Trimethylnaphthalene

Ab Initio Molecular Orbital Predictions

Ab initio molecular orbital theory and density functional theory (DFT) have been pivotal in predicting the electronic properties of trimethylnaphthalene (TMN) isomers. nih.gov These computational methods, which are based on first principles without empirical parameters, allow for the calculation of fundamental molecular attributes.

Studies encompassing all TMN isomers have reported on key electronic properties such as equilibrium geometries, ionization potentials (IPs), electron affinities (EAs), dipole moments, and electronic dipole polarizabilities. nih.gov These calculations provide a deep understanding of how the placement of the three methyl groups on the naphthalene (B1677914) core influences the molecule's electronic behavior. For instance, it has been observed that the ionization potential varies only slightly across the different TMN isomers. nih.gov However, properties like the averaged static dipole polarizabilities show a discernible trend, increasing when moving from isomers with all methyl groups on alpha positions (α,α,α-TMN) to those with all methyl groups on beta positions (β,β,β-TMN). nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. In naphthalene, the HOMO is observed to have the highest electron density at the 1-position (alpha position), which correctly predicts its preference for electrophilic substitution at this site. ucsb.edu Ab initio calculations on methylated naphthalenes refine this understanding by quantifying the electronic effects of the methyl substituents.

Methyl Group Torsion and Conformational Deformability Studies

The dynamics of the methyl groups attached to the naphthalene ring system are a critical aspect of the molecule's conformational landscape. The rotation or torsion of these methyl groups is not free but is hindered by an energy barrier, which can be quantified computationally.

Detailed studies on methylnaphthalenes have shown that the barrier to this internal rotation is highly dependent on the methyl group's position on the naphthalene core. For example, in monomethylnaphthalenes, the threefold torsional barrier (V3) is significantly different for the 1-methyl and 2-methyl isomers, with values of 809 cm⁻¹ and 128 cm⁻¹, respectively. elsevierpure.com This highlights the steric and electronic environmental differences between the alpha and beta positions.

For trimethylnaphthalenes, these torsional dynamics become more complex due to interactions between adjacent methyl groups. While specific experimental data for 1,6,7-trimethylnaphthalene is scarce, computational studies on related isomers provide valuable insights into the expected behavior. nih.gov Such studies help to elucidate the conformational preferences and the deformability of the naphthalene skeleton in response to the steric demands of the methyl groups.

Semiempirical Methods for Excited States of Naphthalene Derivatives

While ab initio methods provide high accuracy, their computational cost can be prohibitive for large systems or for studying numerous excited states. Semiempirical methods offer a computationally less intensive alternative by incorporating parameters derived from experimental data. These methods are particularly useful for investigating the electronic spectra of molecules. rsc.org

For naphthalene and its alkyl-substituted derivatives, semiempirical calculations have been successfully employed to study the effects of substituents on the excited states. The addition of methyl groups typically leads to a bathochromic (red) shift in the UV-visible absorption bands. This shift occurs because the alkyl groups raise the energy of the occupied molecular orbitals more than they affect the unoccupied orbitals, thereby reducing the HOMO-LUMO gap.

Methods like the Intermediate Neglect of Differential Overlap for Spectroscopy (INDO/S) have been specifically parameterized to reproduce electronic spectra and are well-suited for calculating the excited states of aromatic hydrocarbons like this compound. columbia.edursc.orgresearchgate.netchemrxiv.org These calculations can predict the energies and intensities of electronic transitions, providing a theoretical basis for interpreting experimental spectroscopic data.

Structure-Activity Relationship Studies for Trimethylnaphthalenes

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or property descriptors of a set of compounds with their biological activity or environmental fate. ijapbjournal.comnih.govepa.govmdpi.commdpi.com For trimethylnaphthalenes, which are components of diesel fuel and bitumen emissions, understanding their environmental behavior, such as biodegradation, is crucial. nih.gov

Theoretical investigations have explored the link between the calculated electronic properties of TMN isomers and their rates of biodegradation. nih.gov It was found that the binding affinity between TMNs and the active sites of bacterial enzymes is largely governed by dispersive and inductive effects. Consequently, the computed polarizability of the TMN molecules serves as a strong predictor for their biodegradation rates. nih.gov This demonstrates a direct application of computational chemistry in predicting the environmental impact of these compounds. The relationship suggests that isomers with higher polarizability are likely to biodegrade more readily. nih.gov

| Property | Isomer Class | Trend | Predicted Impact |

| Ionization Potential (IP) | All TMNs | Little variation | Minor role in biodegradation affinity |

| Avg. Static Dipole Polarizability (<α>) | α,α,α-TMN to β,β,β-TMN | Increasing | Major predictor of biodegradation rates |

Quantum Chemical Computations

Quantum chemical computations provide a comprehensive toolkit for characterizing molecules like this compound at the atomic level. These calculations yield a wealth of information beyond basic electronic properties. samipubco.com

Using DFT and other quantum methods, it is possible to calculate a range of molecular descriptors that are crucial for understanding and predicting the behavior of a compound. These include global reactivity descriptors derived from the energies of the frontier orbitals (HOMO and LUMO).

Key Quantum Chemical Descriptors:

Ionization Energy (IE): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Global Electrophilicity (ω): An index that measures the propensity of a species to accept electrons.

These computed properties are invaluable for rationalizing the molecule's stability, reactivity, and potential interactions with other chemical species. They form the basis for more advanced modeling, such as predicting reaction pathways or understanding intermolecular forces.

| Computed Property | Value | Unit |

| Molecular Weight | 170.25 | g/mol |

| Monoisotopic Mass | 170.109550447 | Da |

| XLogP3 | 4.8 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,6,7-Trimethylnaphthalene, and what factors influence regioselectivity in its preparation?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or methylation of naphthalene derivatives. Regioselectivity is influenced by steric effects and directing groups. For example, methyl groups at positions 1, 6, and 7 can be introduced using Lewis acid catalysts (e.g., AlCl₃) under controlled temperatures (80–120°C). Computational modeling (DFT) helps predict regiochemical outcomes by analyzing electron density distributions .

Q. How is this compound detected and quantified in environmental or biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Key parameters include:

- Column selection : Nonpolar columns (e.g., DB-5MS) for optimal separation.

- Ionization : Electron impact (EI) at 70 eV for fragmentation pattern reproducibility.

- Quantification : Use deuterated internal standards (e.g., d₁₂-naphthalene) to correct for matrix effects. Challenges include co-elution with structurally similar polycyclic aromatic hydrocarbons (PAHs) and low recovery rates in lipid-rich biological matrices .

Q. What natural sources of this compound have been identified?

- Methodological Answer : It occurs naturally in coal tar, petroleum distillates, and plant volatiles. For example, it constitutes ~0.58% of the pyrolyzed melanin in Auricularia heimuer (black fungus) and is detected in Helicteres angustifolia (山芝麻) essential oils via hydrodistillation followed by GC-MS. Soxhlet extraction with hexane/acetone (3:1 v/v) maximizes yield from plant matrices .

Advanced Research Questions

Q. How do the electronic properties of this compound influence its performance in organic photovoltaics (OPVs)?

- Methodological Answer : The methyl groups enhance π-π stacking, improving charge mobility. Experimental techniques include:

- Cyclic voltammetry : Measures HOMO/LUMO levels (-5.3 eV/-1.8 eV vs. vacuum).

- Space-charge-limited current (SCLC) : Quantifies hole mobility (µₕ ≈ 10⁻³ cm²/V·s).

- Grazing-incidence X-ray diffraction (GI-XRD) : Resolves crystal packing in thin films. Challenges include oxidative stability under prolonged illumination .

Q. What are the primary degradation pathways of this compound under pyrolytic conditions?

- Methodological Answer : Pyrolysis at 500–800°C produces methyl-substituted indenes and benzene derivatives. Reaction parameters:

- Residence time : Longer durations (>2 s) favor ring-opening reactions.

- Atmosphere : Inert conditions (N₂) reduce oxidation byproducts.

- Analytical tools : Py-GC/MS with time-resolved ion monitoring tracks intermediate radicals (e.g., •CH₃-adducts) .

Q. What contradictions exist in the literature regarding the environmental persistence of this compound?

- Methodological Answer : Half-life estimates in soil vary from 14–120 days due to discrepancies in:

- Microbial community composition : Aerobic vs. anaerobic degradation pathways.

- Abiotic factors : pH-dependent hydrolysis rates (k = 0.02–0.05 day⁻¹ at pH 7).

Q. What methodological limitations affect the reliability of toxicological data for this compound?

- Methodological Answer : Key issues include:

- Dose extrapolation : Rodent-to-human scaling factors often ignore metabolic differences (e.g., CYP2F2 isoform specificity).

- Confounding variables : Co-exposure to PAHs in occupational studies.

- Improvements :

- In vitro models : 3D lung organoids for respiratory toxicity screening.

- Systematic review frameworks : Apply ATSDR’s risk-of-bias criteria (Table C-6/C-7) to prioritize high-confidence studies .

Data Gaps and Future Directions

- Priority Research Needs :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.